molecular formula C22H22FN3O2S B2556635 [7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892385-18-1

[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2556635
CAS No.: 892385-18-1
M. Wt: 411.5
InChI Key: KMVIQSALUMRIHH-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core with oxygen, nitrogen, and sulfur heteroatoms. Its structure includes a butylsulfanyl group at position 7, a 4-fluorophenyl substituent at position 5, and a hydroxymethyl moiety at position 11. Crystallographic studies using SHELX and ORTEP-3 software have likely been employed to resolve its 3D structure, enabling precise analysis of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

[7-butylsulfanyl-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-3-4-9-29-22-18-10-17-15(12-27)11-24-13(2)19(17)28-21(18)25-20(26-22)14-5-7-16(23)8-6-14/h5-8,11,27H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVIQSALUMRIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold similarity, substituent variations, and biological relevance. Below is a comparative analysis with key examples:

Compound B: 9-(4-nitrophenyl)-5,13-disulfanyl-2-oxa-4,6,12,14-tetraazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3,5,7,11,13-hexaene-7,11-diol

  • Structural Similarities :
    • Shared tricyclo[8.4.0.0³,⁸]tetradecahexaene core.
    • Presence of sulfur (thioether/disulfanyl) and oxygen (oxa) heteroatoms.
  • Key Differences :
    • Substituents : Compound B has a nitro-phenyl group (electron-withdrawing) instead of a fluoro-phenyl (electron-withdrawing but less polar). The target compound’s butylsulfanyl group may enhance lipophilicity compared to Compound B’s disulfanyl groups.
    • Functional Groups : Compound B contains diol groups, which increase hydrophilicity, whereas the target compound’s hydroxymethyl group offers moderate polarity.

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

  • Structural Similarities :
    • Polycyclic framework with sulfur and nitrogen heteroatoms.
    • Aryl substituents (methoxyphenyl vs. fluorophenyl).
  • Key Differences: Core Scaffold: This analog has a tetracyclic system (vs. tricyclic in the target compound), altering ring strain and conformational flexibility.
  • Synthetic Utility : Such analogs are often intermediates in synthesizing bioactive molecules, but their reduced heteroatom diversity may limit target specificity .

Garcinol (Bacterial GTPase Inhibitor)

  • This highlights the importance of functional similarity over structural congruence in drug discovery .

Data Tables: Structural and Functional Comparison

Property Target Compound Compound B 9-(4-Methoxyphenyl) Analog
Core Scaffold Tricyclo[8.4.0.0³,⁸]tetradecahexaene Tricyclo[8.4.0.0³,⁸]tetradecahexaene Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene
Key Heteroatoms 2-Oxa, 4,6,13-triaza, 7-S 2-Oxa, 4,6,12,14-tetraaza, 5,13-S 3,7-Dithia, 5-aza
Substituents 4-Fluorophenyl, butylsulfanyl, hydroxymethyl 4-Nitrophenyl, disulfanyl, diol 4-Methoxyphenyl, ketone
Molecular Weight ~500–550 g/mol (estimated) ~550–600 g/mol ~450–500 g/mol
Biological Activity Not reported (inferred antimicrobial potential) GTPase EngA inhibition Intermediate in synthesis

Research Findings and Implications

  • Structural Insights : The target compound’s fluorophenyl group may enhance π-π stacking with aromatic residues in enzyme active sites, while the butylsulfanyl chain could facilitate hydrophobic interactions in binding pockets .
  • Methodological Considerations: Similarity comparisons using molecular fingerprints or shape-based algorithms (e.g., Tanimoto coefficient) are critical for virtual screening but may overlook subtle functional differences, as seen in Compound B vs. garcinol .
  • Synthetic Challenges : The tricyclic core’s stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELXL) for accurate refinement, as misassigned configurations could invalidate structure-activity relationships .

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